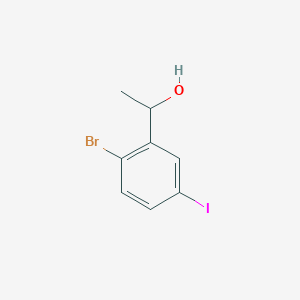

1-(2-Bromo-5-iodophenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Bromo-5-iodophenyl)ethanol is an organic compound with the molecular formula C8H8BrIO. It is a crystalline solid with a cream to faint lemon color. This compound is notable for its unique structure, which includes both bromine and iodine atoms attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-iodophenyl)ethanol can be synthesized through several methods. One common approach involves the bromination and iodination of phenyl ethanol derivatives. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and an iodinating agent like iodine monochloride (ICl) under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and iodination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-iodophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler phenyl ethanol derivatives.

Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed under appropriate conditions.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Yields dehalogenated phenyl ethanol derivatives.

Substitution: Results in various substituted phenyl ethanol compounds.

Scientific Research Applications

1-(2-Bromo-5-iodophenyl)ethanol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-iodophenyl)ethanol involves its interaction with various molecular targets. The compound’s halogen atoms can participate in halogen bonding, influencing the activity of enzymes and receptors. Additionally, the hydroxyl group can form hydrogen bonds, further modulating its biological effects. These interactions can affect cellular pathways and biochemical processes, making the compound a valuable tool in research .

Comparison with Similar Compounds

2-Bromo-5-iodobenzyl alcohol: Shares a similar structure but with a different substitution pattern on the phenyl ring.

2-Bromo-5-iodophenylmethanol: Another closely related compound with slight variations in the functional groups attached to the phenyl ring.

Uniqueness: 1-(2-Bromo-5-iodophenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in specialized applications where other similar compounds may not be as effective .

Biological Activity

1-(2-Bromo-5-iodophenyl)ethanol (C8H8BrIO) is an organic compound characterized by the presence of both bromine and iodine atoms attached to a phenyl ring. This unique structure contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and biochemical research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

This compound is a crystalline solid that appears cream to faint lemon in color. Its molecular structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The compound's halogen atoms can participate in halogen bonding, influencing enzyme activities and receptor interactions.

The biological activity of this compound is largely attributed to its interactions with molecular targets. The halogen atoms (bromine and iodine) can engage in halogen bonding , which plays a critical role in modulating the activity of enzymes and receptors. Additionally, the hydroxyl group can form hydrogen bonds, further influencing cellular pathways and biochemical processes.

Key Interactions

- Enzyme Modulation : The compound may affect enzyme kinetics through competitive inhibition or allosteric modulation.

- Receptor Binding : Potential interactions with neurotransmitter receptors could lead to alterations in signaling pathways.

Biological Applications

This compound has been explored for various applications in scientific research:

- Pharmaceutical Development : It serves as an intermediate in synthesizing complex organic molecules, including potential therapeutic agents.

- Biochemical Probes : The compound is utilized to study enzyme mechanisms and protein interactions due to its ability to selectively bind to specific targets.

- Agrochemical Research : Investigated for its potential use in developing new agrochemicals with enhanced efficacy.

Case Study 1: Enzyme Inhibition

A study examined the effects of this compound on a specific enzyme involved in metabolic pathways. The results indicated that the compound acted as a reversible inhibitor, demonstrating significant inhibition at micromolar concentrations. Kinetic analysis revealed that the compound altered the enzyme's affinity for its substrate, suggesting a competitive inhibition mechanism.

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial properties of this compound showed promising results against various bacterial strains. The compound exhibited a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. These findings suggest potential applications in developing antimicrobial agents.

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Bromo-5-iodobenzyl alcohol | C8H8BrIO | Moderate enzyme inhibition |

| 2-Bromo-5-iodophenylmethanol | C7H6BrIO | Antimicrobial properties |

| 1-(5-Bromo-2-iodophenyl)ethanone | C8H6BrIO | Limited biological studies |

Properties

IUPAC Name |

1-(2-bromo-5-iodophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWMXRIEUATSOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)I)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.